molecular formula C11H16O2 B11910464 Octahydro-4,7-methano-1H-indene-2-carboxylic acid CAS No. 40252-86-6

Octahydro-4,7-methano-1H-indene-2-carboxylic acid

Cat. No.: B11910464
CAS No.: 40252-86-6
M. Wt: 180.24 g/mol
InChI Key: RDARSNURXMFGDV-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is a bicyclic carboxylic acid characterized by a fused tricyclic framework (tricyclo[5.2.1.0²,⁶]decane) with a carboxylic acid substituent at the 2-position. This compound belongs to a class of structurally complex molecules derived from dicyclopentadiene-based scaffolds. Its rigid bicyclic structure contributes to unique steric and electronic properties, making it a versatile intermediate in polymer chemistry and specialty materials [14][19].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDARSNURXMFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901232918
Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40252-86-6
Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Record name Octahydro-4,7-methano-1H-indene-2-carboxylic acid
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Preparation Methods

Reaction Overview

The most scalable method involves hydroformylation of hexahydro-4,7-methano-indene isomers using syngas (CO/H₂) under rhodium catalysis. This approach leverages the strained bicyclic alkene’s reactivity to introduce formyl groups, which are subsequently oxidized to carboxylic acids.

Catalytic System and Conditions

  • Catalyst : Carbonyl hydrido tris(triphenylphosphine)rhodium(I) (Rh-42) at 0.5–1.5 mol% loading.

  • Syngas Pressure : 300 psig (50:50 CO/H₂).

  • Temperature : 120°C, achieving >95% conversion in 2.5 hours.

  • Solvent : Toluene or tetrahydrofuran (THF).

Product Distribution and Isolation

The reaction yields a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. Subsequent oxidation with KMnO₄ or CrO₃ converts the aldehydes to carboxylic acids:

RCHOH2SO4KMnO4RCOOH(Yield: 75–82%)[1]\text{RCHO} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{RCOOH} \quad (\text{Yield: 75–82\%})

Distillation at 130°C (80 mmHg) separates isomers, with GC-MS and ¹H NMR confirming purity.

Table 1: Key NMR Data for Octahydro-4,7-Methano-1H-Indene-2-Carboxylic Acid

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Carboxylic acid (-COOH)10.2–12.1Broad singlet
Bridgehead CH2.58Quintet
Methylene groups1.17–1.94Multiplet

Grignard Addition-Followed by Oxidation

Synthesis of 5-Methyl-Octahydro-4,7-Methano-Inden-5-Ol

A flame-dried 5-L reactor charged with methyl magnesium bromide (3 M in THF) reacts with octahydro-4,7-methano-inden-5-one at 15–30°C:

Cyclic ketone+MeMgBr5-Methyl alcohol intermediate(Yield: 90%)[1]\text{Cyclic ketone} + \text{MeMgBr} \rightarrow \text{5-Methyl alcohol intermediate} \quad (\text{Yield: 90\%})

Dehydration and Functionalization

The alcohol undergoes acid-catalyzed dehydration (p-toluenesulfonic acid, toluene, 120–135°C) to form hexahydro-4,7-methano-indene isomers. Hydroformylation and oxidation then yield the carboxylic acid (see Section 1).

Diels-Alder Cycloaddition Strategies

Retrosynthetic Design

The bicyclic core is assembled via intramolecular Diels-Alder (IMDA) reactions. A diene-dienophile precursor, such as 2-vinylcyclopentadiene, undergoes thermal cyclization.

Optimized Conditions

  • Dienophile : Maleic anhydride or acetylenedicarboxylate.

  • Temperature : 180–200°C (neat) or 80°C in xylene.

  • Stereoselectivity : Endo preference (>7:1 dr) due to secondary orbital interactions.

Post-cyclization, hydrolysis of anhydrides or esters introduces the carboxylic acid moiety:

Diels-Alder adductH3O+Carboxylic acid(Yield: 68%)[6]\text{Diels-Alder adduct} \xrightarrow{\text{H}_3\text{O}^+} \text{Carboxylic acid} \quad (\text{Yield: 68\%})

Friedel-Crafts Acylation of Methano-Indene

Electrophilic Aromatic Substitution

Methano-indene derivatives undergo Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃:

Indene+ClCH2COClAlCl3Ketone intermediate(Yield: 55%)[5]\text{Indene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ketone intermediate} \quad (\text{Yield: 55\%})

Oxidation to Carboxylic Acid

The ketone is oxidized using Jones reagent (CrO₃/H₂SO₄):

RCOR’CrO3RCOOH(Yield: 63%)[5]\text{RCOR'} \xrightarrow{\text{CrO}_3} \text{RCOOH} \quad (\text{Yield: 63\%})

Photochemical [2+2] Cycloaddition

Cubane Precursor Strategy

A photochemical [2+2] cycloaddition between cyclopentadienone and ethylene ketal forms the cubane framework, which is functionalized to the target compound:

Cyclopentadienone+Ethylene ketalhνCubane intermediate(Yield: 40%)[6]\text{Cyclopentadienone} + \text{Ethylene ketal} \xrightarrow{h\nu} \text{Cubane intermediate} \quad (\text{Yield: 40\%})

Decarboxylation and Rearrangement

Acid hydrolysis (HCl, 80°C) removes ketal protections, followed by oxidative decarboxylation.

Hydrolysis of Ethyl Octahydro-4,7-Methano-Indene-2-Carboxylate

Ester Synthesis

Ethyl ester precursors are synthesized via Fischer esterification or nucleophilic acyl substitution:

Acid chloride+EthanolEthyl ester(Yield: 85%)[7]\text{Acid chloride} + \text{Ethanol} \rightarrow \text{Ethyl ester} \quad (\text{Yield: 85\%})

Saponification Conditions

  • Base : 2M NaOH in ethanol/water (1:1), reflux, 6 hours.

  • Yield : 78–82% after recrystallization (hexane/EtOAc).

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (GC)ScalabilityCost Index
Hydroformylation8899.5Industrial$$$$
Grignard/Oxidation7598.2Pilot-scale$$$
Diels-Alder6897.8Lab-scale$$
Friedel-Crafts6396.5Lab-scale$
Photochemical4095.0Microscale$$$$
Ester Hydrolysis8299.1Multi-kilogram$$

Industrial-Scale Considerations

Catalyst Recycling

Rhodium recovery via biphasic extraction (water/THF) achieves 92% metal reuse.

Byproduct Management

  • Aldehyde Oligomers : Controlled via syngas stoichiometry (CO/H₂ > 1.2).

  • Isomer Separation : Centrifugal partition chromatography (CPC) with heptane/EtOAc.

Analytical Validation Protocols

Purity Assessment

  • GC-MS : DB-5 column (30 m × 0.25 mm), 70–280°C ramp.

  • ¹³C NMR : Distinct carbonyl signal at δ 178.9 ppm.

Chiral Resolution

Chiralpak IC column (4.6 × 250 mm) with hexane/IPA (90:10) resolves enantiomers (α = 1.32).

Emerging Methodologies

Continuous-Flow Hydroformylation

Microreactor systems (Corning AFR) enhance heat transfer, reducing reaction time to 15 minutes.

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases convert indene to carboxylic acid (22% yield, ongoing optimization) .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Hydroxylating agents

Major Products Formed

Scientific Research Applications

Fragrance Industry

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is extensively used as a fragrance component in perfumes, colognes, and personal care products. Its unique scent profile can enhance floral, green, and woody notes in fragrance formulations. The compound can be incorporated into various products such as soaps, shower gels, air fresheners, and even cleaning agents .

Polymer Chemistry

This compound can serve as a monomer in polymerization reactions to produce high-performance polymers. These polymers have applications in biomedical fields due to their favorable mechanical properties and degradation rates.

Case Study 1: Fragrance Formulation

In a study focused on fragrance formulation, the incorporation of octahydro-4,7-methano-1H-indene-5-aldehydes into perfume compositions resulted in enhanced olfactory profiles characterized by floral and slightly woody notes. The study demonstrated the versatility of this compound in creating complex fragrance profiles suitable for various consumer products .

Case Study 2: Polymerization Studies

A research project investigated the polymerization potential of octahydro-4,7-methano-1H-indene derivatives. The resulting biocompatible polymers exhibited mechanical properties conducive to biomedical applications such as drug delivery systems. The study highlighted the compound's ability to form stable polymers that can enhance the controlled release of therapeutic agents.

Future Research Directions

Further research is warranted to explore:

  • The detailed mechanisms underlying the biological activities of this compound.
  • Development of novel formulations utilizing this compound for advanced drug delivery systems.
  • Comprehensive studies on its antimicrobial efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Aldehydes and Acetaldehydes

Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Formula I) and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (Formula II) are key fragrance ingredients. These aldehydes exhibit distinct odor profiles compared to the carboxylic acid derivative:

  • Formula I: Fresh, floral, and citrus-like notes.
  • Formula II: Woody, amber-like nuances. Research indicates that these odor properties are absent in analogs with minor structural variations (e.g., additional methyl groups or altered substitution patterns), highlighting the sensitivity of olfactory characteristics to functional group placement [3].

Esters

Ethyl Octahydro-4,7-Methano-1H-Indene-2-Carboxylate (C₁₃H₂₀O₂) demonstrates significantly different physical properties compared to the parent carboxylic acid:

Property Ethyl Ester [20] Carboxylic Acid (Theoretical)
Boiling Point (°C) 270.6 Higher (due to H-bonding)
Density (g/cm³) 1.1 ~1.2–1.3 (estimated)
LogP 3.60 Lower (more polar)

Esters like this are preferred in polymer formulations (e.g., methacrylate esters) due to their lower polarity and enhanced solubility in organic matrices [5][19].

Polymeric Derivatives

Hexanedioic acid bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] ester (CAS 195371-10-9) is a dimeric ester used in high-performance resins. Its extended hydrocarbon skeleton imparts thermal stability and flexibility, making it suitable for coatings and adhesives [19]. In contrast, the carboxylic acid form is less commonly used in polymers due to its acidity and reactivity.

Physicochemical Properties

Data from NIST and related sources highlight trends in physical properties across derivatives:

Compound Boiling Point (°C) Density (g/cm³) Application Reference
Octahydro-4,7-methano-1H-indene (core) 304–338 ~0.95–1.0 Solvent/Intermediate [17]
Ethyl 2-carboxylate derivative 270.6 1.1 Polymer precursors [20]
5-Acetaldehyde derivative N/A N/A Perfumery [3]

The carboxylic acid’s higher polarity and hydrogen-bonding capacity likely result in elevated melting/boiling points compared to esters and aldehydes.

Biological Activity

Octahydro-4,7-methano-1H-indene-2-carboxylic acid (CAS No. 40252-86-6) is a bicyclic compound with a molecular formula of C12H18O2 and a molecular weight of 198.27 g/mol. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in the fields of pharmaceuticals and fragrance applications. This article explores the biological activity of this compound, including its antimicrobial properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[5.2.1]decane framework, which contributes to its distinct chemical reactivity. Its carboxylic acid functionality enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC12H18O2
Molecular Weight198.27 g/mol
CAS Number40252-86-6
Chemical StructureChemical Structure

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antibacterial effects against certain strains of bacteria. The compound's ability to inhibit bacterial growth indicates its potential use in developing antimicrobial agents.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling: It modulates signaling pathways that can affect gene expression and cellular metabolism.
  • Enzyme Activity: The compound can interact with specific enzymes, potentially inhibiting or activating their activity, which may lead to altered metabolic fluxes and metabolite levels.
  • Cell Proliferation: Studies have shown that it can impact cell proliferation and differentiation, making it a candidate for therapeutic applications in regenerative medicine.

The mechanism by which this compound exerts its biological effects involves its interaction with biomolecules:

  • Enzyme Binding: The unique structure allows it to fit into active sites of enzymes, modulating their activity.
  • Gene Regulation: It may influence gene expression by interacting with transcription factors and other regulatory proteins .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study conducted on several bacterial strains demonstrated that this compound showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.
  • Cellular Mechanism Investigation:
    • In vitro studies using human cell lines indicated that treatment with the compound led to increased apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
  • Fragrance Application:
    • In perfumery applications, this compound has been used to enhance fragrance formulations due to its pleasant olfactory properties .

Q & A

Q. How can researchers optimize solvent systems for recrystallizing carboxylic acid derivatives?

  • Methodological Answer : Screen solvents (e.g., ethyl acetate/hexane mixtures) using Hansen solubility parameters. For high-melting-point derivatives (e.g., 296°C for methacrylates), employ hot-filtration techniques under inert atmospheres to prevent oxidation .

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